5-phenoxy-1,3-dihydro-2,1-benzoxaborol-1-ol
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Overview
Description
5-Phenoxy-1,3-dihydro-2,1-benzoxaborol-1-ol is a boronic acid derivative known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxaborol ring system with a phenoxy group attached to the fifth position, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-phenoxy-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the reaction of phenol with a boronic acid derivative under specific conditions. One common method includes the use of a Grignard reagent followed by a boronic acid coupling reaction[_{{{CITATION{{{_1{WO2018115362A1 - Process for preparing 4-(1-hydroxy-1,3-dihydro-2,1 .... The reaction conditions often require anhydrous solvents, inert atmospheres, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: For industrial-scale production, continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability. These methods allow for precise control over reaction parameters, leading to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions: 5-Phenoxy-1,3-dihydro-2,1-benzoxaborol-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{WO2018115362A1 - Process for preparing 4-(1-hydroxy-1,3-dihydro-2,1 ...[{{{CITATION{{{_2{5-Benzyloxy-1,3-dihydro-2,1-benzoxaborol-1-ol | 2244668-88-8](https://www.sigmaaldrich.com/US/en/product/aobchem/aobh039cd359?context=bbe).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used in acidic or neutral environments.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like alkyl halides in the presence of a base.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, 5-phenoxy-1,3-dihydro-2,1-benzoxaborol-1-ol is used as a building block for the synthesis of more complex molecules. Its boronic acid moiety makes it a valuable reagent in cross-coupling reactions, which are essential for constructing carbon-carbon and carbon-heteroatom bonds.
Biology: In biological research, this compound serves as a probe for studying enzyme activities and binding interactions. Its ability to form stable complexes with various biomolecules makes it a useful tool in bioanalytical assays.
Medicine: Medically, this compound has shown potential as an anti-inflammatory agent. Its mechanism of action involves the inhibition of specific enzymes involved in inflammatory pathways, making it a candidate for the development of new therapeutic drugs.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials and coatings. Its unique chemical properties contribute to the development of novel products with enhanced performance and durability.
Mechanism of Action
The mechanism by which 5-phenoxy-1,3-dihydro-2,1-benzoxaborol-1-ol exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The boronic acid group plays a crucial role in forming reversible covalent bonds with these targets, leading to the modulation of biological processes.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Receptors: It may also interact with specific receptors on cell surfaces, influencing signaling pathways related to inflammation and immune responses.
Comparison with Similar Compounds
Crisaborole: Another boronic acid derivative with similar anti-inflammatory properties.
Bortezomib: A proteasome inhibitor used in cancer therapy, also containing a boronic acid moiety.
Phenylboronic acid: A simpler boronic acid compound used in various chemical and biological applications.
Uniqueness: 5-Phenoxy-1,3-dihydro-2,1-benzoxaborol-1-ol stands out due to its specific structural features, which confer unique reactivity and binding properties compared to other boronic acid derivatives. Its phenoxy group enhances its solubility and bioavailability, making it more suitable for certain applications.
Properties
CAS No. |
174671-44-4 |
---|---|
Molecular Formula |
C13H11BO3 |
Molecular Weight |
226 |
Purity |
95 |
Origin of Product |
United States |
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